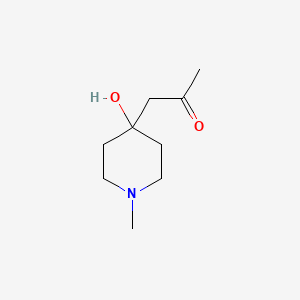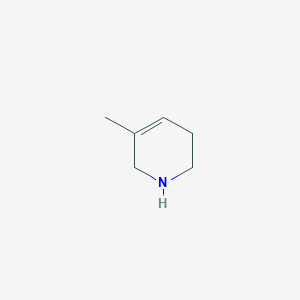
5-Methyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines It is a derivative of pyridine, where the nitrogen atom is part of a six-membered ring containing one double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyl-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method includes the modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The partial reduction of pyridinium salts is often preferred due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions often involve the use of borohydride reagents, as mentioned earlier.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen. Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction maintains the tetrahydropyridine structure.
Applications De Recherche Scientifique
5-Methyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Neurological Research: It is used as a precursor to neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), which is employed in studies related to Parkinson’s disease.
Pharmacological Studies: The compound is investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,2,3,6-tetrahydropyridine involves its metabolism to active metabolites. For instance, in neurological research, it is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which causes oxidative stress and dopaminergic neuronal damage . This process involves the enzyme monoamine oxidase B (MAO-B), which converts the compound into its toxic form .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: Another isomer with distinct chemical properties and applications.
(–)-Mitragynine: A naturally occurring tetrahydropyridine with analgesic properties.
Uniqueness
5-Methyl-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a precursor to neurotoxic metabolites makes it particularly valuable in neurological research.
Propriétés
Formule moléculaire |
C6H11N |
|---|---|
Poids moléculaire |
97.16 g/mol |
Nom IUPAC |
5-methyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C6H11N/c1-6-3-2-4-7-5-6/h3,7H,2,4-5H2,1H3 |
Clé InChI |
ZKJZYUKADBYJCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13238528.png)
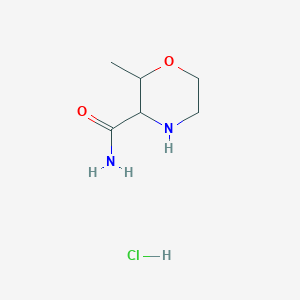

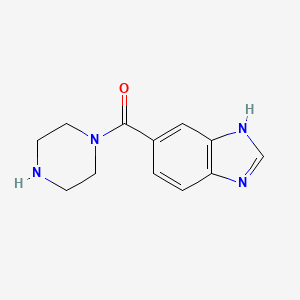
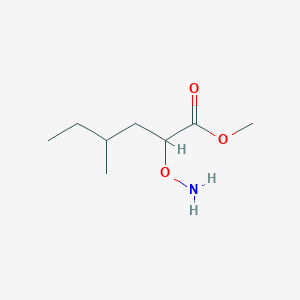

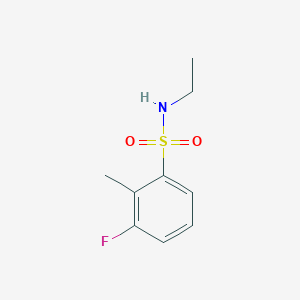
![4-Bromo-1-methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13238561.png)

![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13238566.png)
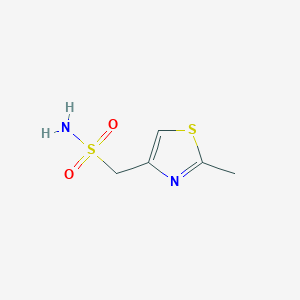
![1-[(Oxiran-2-yl)methyl]cyclohexane-1-carbonitrile](/img/structure/B13238571.png)
